molecular formula C9H15BrN2 B15253585 5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole

5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B15253585
M. Wt: 231.13 g/mol
InChI Key: AREHHIUYDMINOE-UHFFFAOYSA-N
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Description

5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo-substituted alkyl chain and two methyl groups attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole can be achieved through several steps:

    Starting Material: The synthesis begins with the preparation of 3-bromo-2-methylpropyl bromide.

    Alkylation: The bromide is then reacted with 1,3-dimethyl-1H-pyrazole in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include dihydropyrazoles and tetrahydropyrazoles.

Scientific Research Applications

5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromo-substituted alkyl chain can enhance its binding affinity to specific molecular targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazole: Lacks the bromo-substituted alkyl chain, making it less reactive in nucleophilic substitution reactions.

    5-(3-chloro-2-methylpropyl)-1,3-dimethyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    5-(3-bromo-2-methylpropyl)-1H-pyrazole: Lacks the additional methyl groups on the pyrazole ring, which can influence its steric and electronic properties.

Uniqueness

5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole is unique due to the combination of its bromo-substituted alkyl chain and the two methyl groups on the pyrazole ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15BrN2

Molecular Weight

231.13 g/mol

IUPAC Name

5-(3-bromo-2-methylpropyl)-1,3-dimethylpyrazole

InChI

InChI=1S/C9H15BrN2/c1-7(6-10)4-9-5-8(2)11-12(9)3/h5,7H,4,6H2,1-3H3

InChI Key

AREHHIUYDMINOE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC(C)CBr)C

Origin of Product

United States

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